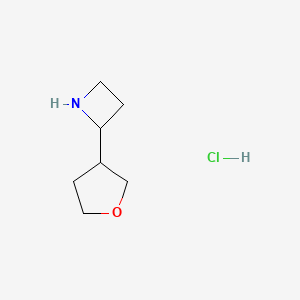

2-(Oxolan-3-yl)azetidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(Oxolan-3-yl)azetidine hydrochloride” is a chemical compound with the molecular formula C7H14ClNO . It has a molecular weight of 163.65 . The compound is in the form of an oil and is stored at a temperature of 4 degrees Celsius .

Synthesis Analysis

The synthesis of azetidines, including “2-(Oxolan-3-yl)azetidine hydrochloride”, can be achieved through a visible-light-mediated intermolecular aza Paternò–Büchi reaction . This reaction utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The approach is characterized by its operational simplicity, mild conditions, and broad scope, allowing for the synthesis of highly functionalized azetidines from readily available precursors .Molecular Structure Analysis

The InChI code for “2-(Oxolan-3-yl)azetidine hydrochloride” is 1S/C7H13NO.ClH/c1-3-8-7(1)6-2-4-9-5-6;/h6-8H,1-5H2;1H . The compound’s structure includes an azetidine ring attached to an oxolane ring .Physical And Chemical Properties Analysis

“2-(Oxolan-3-yl)azetidine hydrochloride” has a molecular weight of 163.65 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 127.099714038 g/mol .Applications De Recherche Scientifique

Chemical Synthesis and Drug Development

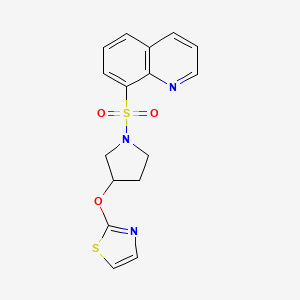

2-(Oxolan-3-yl)azetidine hydrochloride has been recognized for its potential in chemical synthesis and drug development. For instance, the Minisci reaction has been employed to introduce oxetane or azetidine into heteroaromatic systems, demonstrating its utility in drug discovery industries. This process has been used in the preparation of compounds like the marketed EGFR inhibitor gefitinib, a quinolinecarbonitrile Src tyrosine kinase inhibitor, and the antimalarial hydroquinine (Duncton et al., 2009). Similarly, azetidine sulfinate salts have been prepared from 3-iodoheterocycle precursors and have shown smooth coupling reactions, providing an efficient route for the introduction of four-membered heterocycles into indoles (Nassoy, Raubo, & Harrity, 2015).

Medicinal Chemistry

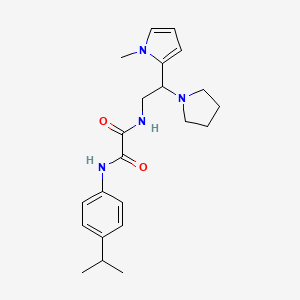

In medicinal chemistry, azetidines, including derivatives of 2-(Oxolan-3-yl)azetidine hydrochloride, are noted for their favorable properties, such as increased resistance to oxidative metabolism and reduced lipophilicity. These compounds have been investigated for their therapeutic potential in CNS diseases and their ability to inhibit the activation of certain pathways in microglial cells. For example, the azetidine derivative KHG26792 has been shown to protect against ATP-induced activation of NFAT and MAPK pathways through the P2X7 receptor in microglia, highlighting its potential as a therapeutic agent for diseases related to activated microglia (Kim et al., 2015).

Synthesis of Functionalized Compounds

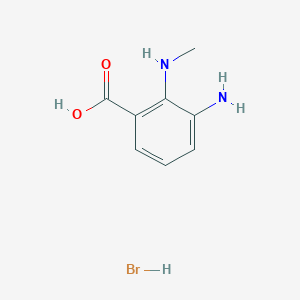

Azetidine and its derivatives are pivotal in synthesizing various functionalized compounds. The base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes, for example, has led to the stereospecific formation of pyrrolidin-3-ols and/or 2-(hydroxymethyl)azetidines. Further oxidation of these azetidines yields azetidine-2-carboxylic acids in high yields, demonstrating the versatility of azetidine compounds in chemical synthesis (Medjahdi et al., 2009).

Safety And Hazards

The safety information for “2-(Oxolan-3-yl)azetidine hydrochloride” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Orientations Futures

Azetidines, including “2-(Oxolan-3-yl)azetidine hydrochloride”, have seen increased prominence as saturated building blocks in the field of drug discovery . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore the synthesis, reactivity, and application of azetidines .

Propriétés

IUPAC Name |

2-(oxolan-3-yl)azetidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-3-8-7(1)6-2-4-9-5-6;/h6-8H,1-5H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFDADRAWBSNKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C2CCOC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Oxolan-3-yl)azetidine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(1-benzoylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]-N-(3-methoxyphenyl)benzamide](/img/structure/B2373611.png)

![2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2373613.png)

![1-(1-([1,1'-Biphenyl]-4-yl)-1-oxopropan-2-yl)-4-methylpyridin-1-ium bromide](/img/structure/B2373622.png)

![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]quinoxaline-2-carboxamide](/img/structure/B2373623.png)